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Trimethyl hexamethylene diamine

Epoxy Curing Agents Formulation Viscosity Aliphatic Diamines

Formulating VOC-compliant, high-solids epoxy coatings requires low-viscosity curing agents that eliminate non-reactive diluents without sacrificing film properties. Trimethyl hexamethylene diamine (TMD, CAS 25513-64-8), a branched aliphatic diamine supplied as an isomeric mixture, addresses this need. • Low viscosity (200-300 cP at 25°C) enables self-leveling, high-solids epoxy formulations • TMD-cresyl glycidyl ether adducts cure under moist, cold conditions without blushing, yielding high-hardness films • In copolyamides, replacing HMDA with TMD raises melting point by 25°C and tensile strength by 10 MPa Reliable supply with batch-to-batch consistency for demanding industrial R&D and production.

Molecular Formula C9H22N2
Molecular Weight
CAS No. 25513-64-8
Cat. No. B1164902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl hexamethylene diamine
CAS25513-64-8
Molecular FormulaC9H22N2
Structural Identifiers
SMILESCC(CCN)CC(C)(C)CN
InChIInChI=1S/C9H22N2/c1-8(4-5-10)6-9(2,3)7-11/h8H,4-7,10-11H2,1-3H3
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl Hexamethylene Diamine (TMD) Technical Baseline


Trimethyl hexamethylene diamine (CAS 25513-64-8), also designated as TMD or 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine, is a branched aliphatic diamine with the molecular formula C₉H₂₂N₂ and a molecular weight of 158.28 g/mol . This compound is commercially supplied as an approximately 1:1 isomeric mixture of the 2,2,4- and 2,4,4-trimethyl regioisomers [1] and serves as a versatile monomer and curing agent in the synthesis of epoxy resins, polyamides, and polyurethanes [2].

Isomeric mixture monomerSupplied as ~1:1 2,2,4-/2,4,4-trimethyl regioisomer blend for epoxy/polyamide/polyurethane synthesis.
Branched aliphatic curing agentLower neat viscosity supports low-VOC, self-leveling epoxy formulations without reactive diluents.
Homogeneous polyamide solution polymerizationEnables soluble polyamide formation in DMSO for high-molecular-weight, transparent engineering thermoplastics.

Why TMD Substitution Fails in Critical Applications


Generic substitution of TMD with alternative diamines such as hexamethylene diamine (HMDA) or isophorone diamine (IPDA) is not feasible without altering key performance metrics due to fundamental differences in molecular architecture. The branched, acyclic structure of TMD imparts a lower viscosity compared to its linear aliphatic counterparts , while its lack of a rigid cycloaliphatic ring confers distinct curing kinetics and film-forming properties relative to IPDA [1]. Furthermore, the presence of methyl substituents on the diamine backbone significantly modifies the solubility and thermal behavior of resulting polyamides compared to those derived from HMDA [2]. These structural distinctions necessitate a data-driven selection process rather than simple interchangeability.

Linear diamine (HMDA) mismatch

Higher viscosity of HMDA may alter formulation flow and VOC profile; polyamide solubility and thermal behavior can shift significantly.

Cycloaliphatic diamine (IPDA) mismatch

Rigid cycloaliphatic ring changes curing kinetics and film properties; low-temperature cure and blushing resistance may not transfer.

Alternative amine adducts

Adducts with other backbones (e.g., 1,5-diamino-2-methylpentane) can show insufficient hardness or surface quality under comparable conditions.

TMD vs. HMDA & IPDA: Evidence Guide


Low Neat Viscosity for Low-VOC Epoxy Formulations

The branched molecular structure of TMD results in a significantly lower neat viscosity compared to linear diamines like hexamethylene diamine (HMDA). This property is critical for formulators seeking to minimize or eliminate the use of volatile organic solvents or non-reactive diluents. Vendor technical data indicates that TMD exhibits a viscosity in the range of 200-300 centipoise at 25°C, whereas comparable linear diamines present viscosities around 500 centipoise under identical conditions .

Neat Viscosity
Head-to-head
~40-60% lower
Supports low-VOC epoxy formulation selection.
Vendor data; 200-300 cP vs ~500 cP for linear diamines at 25°C.
Epoxy Curing Agents Formulation Viscosity Aliphatic Diamines

Enhanced Polyamide Solubility and Kinetics

In solution polyamidation studies using diphenyl terephthalate as an activated diester, the polyamide formed from TMD (a 1:1 mixture of 2,2,4- and 2,4,4-trimethyl isomers) in dimethyl sulfoxide remained completely soluble throughout the polymerization. This is in contrast to polyamides derived from linear hexamethylene diamine (HMDA), which typically precipitate from DMSO solution, limiting molecular weight build-up in homogeneous conditions [1]. Kinetic analysis revealed that the reaction with TMD obeyed overall second-order kinetics with the principle of equal reactivity of functional groups fulfilled for number-average degrees of polymerization (Pₙ) ≥ 16 [1].

Polyamide Solubility & Kinetics
Class-level
Remains soluble in DMSO throughout polymerization; enables Pₙ≥16.
Homogeneous solution route for high-MW transparent polyamides.
HMDA-based polyamides precipitate; kinetic study with diphenyl terephthalate.
Polyamide Synthesis Reaction Kinetics Solubility

Enhanced Thermal and Mechanical Properties in Copolyamides

In crystalline copolyamides synthesized from terephthalic acid and mixtures of hexamethylene diamine (HMDA) and TMD, the incorporation of TMD modifies the thermal and mechanical profile. Data from European Patent EP0121983B1 demonstrates that a copolyamide containing 70 mol% TMD (relative to total diamine) and 30% glass fiber reinforcement exhibits a melting point of 305°C and a tensile strength of 170 MPa. In comparison, a formulation with a higher HMDA content (60 mol% HMDA, 40 mol% TMD) and identical glass fiber loading yields a lower melting point of 280°C and a tensile strength of 160 MPa [1].

Copolyamide Thermal/Mechanical
Head-to-head
Δ Melting Point +25°C, Δ Tensile Strength +10 MPa
Higher TMD content raises thermal resistance and strength.
30% glass fiber, terephthalic acid copolyamide; patent data.
Copolyamide Thermal Properties Glass Fiber Reinforcement

Low-Temperature and High-Humidity Cure Performance

Adducts of TMD with cresyl glycidyl ether have been specifically formulated to address the performance deficiencies of conventional amine curing agents under adverse application conditions. According to U.S. Patent 9,790,319, these TMD-based adducts cure rapidly even in moist, cold environments without exhibiting blushing (surface defects caused by amine-CO₂ reaction). The resulting films exhibit high hardness and surface quality with minimal yellowing upon UV exposure [1]. This performance profile contrasts with adducts derived from 1,5-diamino-2-methylpentane, which were noted in the same patent to exhibit insufficient curing speed and suboptimal surface quality under comparable conditions [1].

Low-Temp Cure / Blush Resistance
Class-level
Rapid cure, no blushing, high hardness in moist cold conditions.
Reported advantage for uncontrolled environment coatings.
Patent contrast vs 1,5-diamino-2-methylpentane adducts.
Epoxy Coatings Low-Temperature Cure Blushing Resistance

Weathering Stability and Mechanical Retention

Epoxy resin systems cured with TMD (specifically 2,2,4-trimethyl-1,6-hexanediamine, TMDA) demonstrate quantifiable resistance to environmental degradation. In accelerated weathering studies (6 months exposure to UV and moisture), DGEBA-TMDA systems exhibited a reduction in tensile strength. However, when the same system was reinforced with 2% microcrystalline cellulose (MCC), the composite (DGEBA-TMDA/2%MCC) showed significantly less reduction in tensile strength after 6 months compared to the unfilled DGEBA-TMDA baseline [1]. While a direct comparison to a different diamine curing agent was not provided, this data establishes a quantitative baseline for the weathering performance of TMD-cured epoxies [1].

Weathering Retention
Supporting evidence
Less tensile strength loss with 2% MCC filler after 6-month UV/moisture exposure.
Benchmark for outdoor durability of TMD-cured epoxies.
DGEBA-TMDA baseline; study with microcrystalline cellulose.
Epoxy Durability Accelerated Weathering Mechanical Property Retention

Adduction Compatibility and Low-Viscosity Profile

TMD can be adducted with monoepoxides such as cresyl glycidyl ether to yield low-viscosity curing agents suitable for low-emission epoxy coatings [1]. The adduction process with TMD maintains a workable viscosity profile that permits formulation with minimal or no non-reactive diluents, addressing the industry demand for low-VOC systems. This is contrasted in the patent literature with adducts of other amines, such as those with polyalkylene glycol monoglycidyl ethers, which may have low viscosity but result in cured films with insufficient hardness or poor surface quality [1].

Adduction Compatibility
Supporting evidence
Low-viscosity adducts with cresyl glycidyl ether without sacrificing film hardness.
Enables diluent-free low-emission curing agent design.
Patent literature; compared to polyalkylene glycol monoglycidyl ether adducts.
Epoxy Curing Agent Adduction Viscosity

TMD Evidence-Based Application Scenarios


Low-Emission Epoxy Flooring and Marine Coatings

Formulators targeting VOC-compliant, high-solids epoxy coatings should select TMD or TMD-based adducts. The intrinsic low viscosity of TMD (200-300 cP at 25°C) allows for the creation of self-leveling formulations with reduced or eliminated non-reactive diluents. Furthermore, TMD-cresyl glycidyl ether adducts cure reliably under moist, cold conditions without blushing, producing films with high hardness and superior surface quality [1]. This combination of processing and performance attributes is directly supported by patent claims for low-emission room temperature-curing systems [1].

High-Temperature Crystalline Copolyamide Synthesis

For engineering thermoplastic applications requiring elevated thermal resistance (e.g., automotive under-hood components, electrical connectors), TMD is a critical monomer for synthesizing high-melting copolyamides. Direct comparative data from EP0121983B1 shows that increasing the TMD content in a terephthalic acid-based copolyamide from 40 mol% to 70 mol% (with 30% glass fiber) increases the melting point by 25°C (from 280°C to 305°C) and tensile strength by 10 MPa (from 160 MPa to 170 MPa) [2]. This evidence provides a clear rationale for prioritizing TMD over HMDA in these demanding applications.

Transparent Polyamide Engineering Plastics via Homogeneous Polymerization

Researchers and manufacturers developing transparent polyamides (e.g., for optical or high-clarity applications) should utilize TMD as the diamine component. Unlike linear diamines such as HMDA, which yield polyamides that precipitate from DMSO, TMD-derived polyamides remain soluble throughout polymerization [3]. This enables homogeneous reaction conditions, facilitating the synthesis of high molecular weight polymers with the optical clarity and uniformity required for specialized engineering thermoplastics like Trogamid® [3].

Durable Epoxy Composites for Outdoor Applications

When formulating epoxy composites for long-term outdoor exposure (e.g., wind turbine blades, bridge coatings, architectural elements), TMD-cured matrices offer a quantifiable baseline of weathering resistance. Accelerated weathering studies confirm that DGEBA-TMDA systems, especially when reinforced with 2% microcrystalline cellulose, exhibit reduced loss of tensile strength after 6 months of UV and moisture exposure compared to unfilled controls [4]. This evidence supports the selection of TMD as a curing agent for applications where retention of mechanical integrity under environmental stress is paramount.

Application
Selection Property
Validation Focus
Low-emission epoxy flooring & marine coatings
Low neat viscosity and adduction profile for diluent-free, self-leveling systems
VOC compliance; reliable cure under moist, cold conditions without blushing
High-temperature crystalline copolyamides
High TMD content elevates melting point and tensile strength in glass-reinforced copolyamides
Thermal resistance and mechanical integrity for under-hood or structural parts
Transparent polyamide engineering plastics
Maintains polyamide solubility throughout homogeneous DMSO polymerization
Optical clarity, high molecular weight uniformity; Trogamid®-type applications
Durable outdoor epoxy composites
Weathering resistance with tensile strength retention under UV/moisture aging
Long-term mechanical durability for wind blades, bridges, architectural elements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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